molecular formula C12H16N4 B3359006 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine CAS No. 832102-60-0

2-(Piperidin-1-yl)-1H-benzimidazol-6-amine

Cat. No.: B3359006
CAS No.: 832102-60-0
M. Wt: 216.28 g/mol
InChI Key: NKAPXWIFLZNFAE-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-1H-benzimidazol-6-amine is a chemical scaffold of significant interest in medicinal chemistry and immunology research. This benzimidazole derivative is recognized for its potential as a core structure in the development of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Researchers utilize this compound to explore pathways that can selectively inhibit NLRP3 activation, which in turn blocks the processing and release of pro-inflammatory cytokines like IL-1β and prevents pyroptotic cell death . Its structure, featuring a benzimidazole core linked to a piperidine moiety, makes it a valuable precursor for further chemical modulation in structure-activity relationship (SAR) studies aimed at developing potent non-covalent therapeutics . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-yl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-4-5-10-11(8-9)15-12(14-10)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAPXWIFLZNFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741142
Record name 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-60-0
Record name 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Piperidin 1 Yl 1h Benzimidazol 6 Amine and Its Derivatives

Strategies for the Construction of the Benzimidazole (B57391) Core

The formation of the benzimidazole scaffold is a fundamental step in the synthesis of the target compound. Various methods have been developed, primarily revolving around the cyclization of ortho-phenylenediamines and multi-component reactions.

Cyclization Reactions involving ortho-Phenylenediamines

The condensation of ortho-phenylenediamines with a variety of carbonyl-containing compounds is a widely employed and classical method for constructing the benzimidazole ring. researchgate.netresearchgate.net This approach offers versatility in introducing substituents at the 2-position of the benzimidazole core.

Commonly used reagents for this cyclization include:

Carboxylic Acids and their Derivatives: The reaction of ortho-phenylenediamines with carboxylic acids, acyl chlorides, or esters typically requires high temperatures and sometimes strong acids to facilitate dehydration and cyclization. researchgate.netrsc.org For instance, refluxing an ortho-phenylenediamine with a suitable carboxylic acid in a dehydrating medium can yield the corresponding 2-substituted benzimidazole. nih.gov

Aldehydes: The condensation with aldehydes, often in the presence of an oxidizing agent, provides a direct route to 2-substituted benzimidazoles. rsc.orgorganic-chemistry.org Various catalytic systems, including those based on iron, have been developed to promote this transformation under mild conditions. rsc.org

Cyanamides: The reaction with cyanamide (B42294) or its derivatives is a key method for producing 2-aminobenzimidazoles, which are important precursors. longdom.orgwikipedia.org This can be achieved through the cyclodesulfurization of a thiourea (B124793) intermediate, formed from the reaction of an ortho-phenylenediamine with an isothiocyanate. symbiosisonlinepublishing.com

The choice of cyclizing agent directly influences the substituent at the C-2 position of the resulting benzimidazole.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like benzimidazoles in a single step from three or more starting materials. researchgate.netrsc.orgnih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding under milder conditions. rsc.org

A notable example involves the one-pot, three-component reaction of an ortho-phenylenediamine, an aldehyde, and an amine source, catalyzed by an appropriate catalyst. rsc.org This method allows for the direct assembly of the benzimidazole core with diverse substitution patterns. The use of various catalysts, including ionic liquids and nanoparticles, has been explored to enhance the efficiency and selectivity of these reactions. nih.gov

Introduction and Functionalization of the Piperidine (B6355638) Moiety at C-2

Once the benzimidazole core is established, the next critical step is the introduction of the piperidine ring at the C-2 position. This is typically achieved through nucleophilic substitution or Mannich-type reactions.

Alkylation and Nucleophilic Substitution Strategies

A prevalent method for forging the C-N bond between the benzimidazole ring and the piperidine moiety is through nucleophilic substitution. This strategy often involves a 2-halobenzimidazole or a related derivative as the electrophile and piperidine as the nucleophile.

The replacement of a chlorine atom at the C-2 position of the benzimidazole nucleus by an amino group, including cyclic amines like piperidine, is a well-established and widely utilized method for synthesizing 2-amino-substituted benzimidazoles. longdom.org This reaction is typically carried out by refluxing the 2-chlorobenzimidazole (B1347102) with the desired piperidine derivative, sometimes in the presence of a base. nih.gov

Another approach involves the reaction of a 2-aminobenzimidazole (B67599) with a suitable electrophile to introduce the piperidine ring. However, direct alkylation can sometimes lead to a mixture of products.

Mannich-Type Reactions for Piperidine Linkage

The Mannich reaction provides an alternative and powerful method for introducing a piperidinomethyl group, which can be a precursor to the desired piperidine linkage. chitkara.edu.inresearchgate.net This one-pot, three-component condensation involves an active hydrogen-containing compound (the benzimidazole), formaldehyde, and a secondary amine (piperidine). nih.govchitkara.edu.in

The reaction proceeds via the formation of a Mannich base, which is a beta-amino ketone derivative. chitkara.edu.inchitkara.edu.in The versatility of the Mannich reaction allows for the synthesis of a wide array of N-methyl derivatives and other drug-like molecules. nih.govchitkara.edu.in In the context of 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine, a Mannich reaction could potentially be employed to introduce the piperidine moiety at a suitable position, which might then be elaborated to the final product.

Regioselective Derivatization at the 6-Amino Position and Other Peripheral Sites

The final stage of the synthesis involves the functionalization of the 6-amino group and potentially other positions on the benzimidazole ring. Regioselectivity is a key challenge in this step, as the benzimidazole nucleus has multiple reactive sites.

The 6-amino group can undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups, although this can be challenging to control selectively.

The N-1 and N-3 positions of the imidazole (B134444) ring are also susceptible to substitution, and protecting group strategies may be necessary to achieve the desired regioselectivity. For instance, N-arylation of the imidazole nitrogen has been achieved using copper-catalyzed cross-coupling reactions with aryl boronic acids. nih.gov The choice of reaction conditions, including the base and solvent, can influence the site of arylation. nih.gov

Optimization of Reaction Parameters and Yields

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, the catalytic system, and the physical conditions under which the reaction is performed, such as temperature and pressure.

The solvent medium plays a crucial role in the synthesis of benzimidazole derivatives, influencing reactant solubility, reaction rates, and in some cases, the product distribution. A variety of solvents, ranging from polar aprotic and protic to non-polar, have been explored. Furthermore, green chemistry initiatives have prompted investigations into aqueous media and solvent-free conditions. nih.gov

Polar aprotic solvents like dimethylformamide (DMF) are frequently used, particularly for nucleophilic substitution reactions in the synthesis of derivatives. For instance, the N-alkylation of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has been successfully achieved in DMF at 60°C. Similarly, the synthesis of cyclohexyl (4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)methanone utilizes DMF as the reaction medium. arkat-usa.org Tetrahydrofuran (THF) is another effective polar aprotic solvent, used for reacting 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole with sulfonyl chlorides at room temperature. arkat-usa.org

Protic solvents are also widely employed. A common method for the reductive cyclization to form the benzimidazole ring, such as the reaction between a nitrophenylamino-piperidine precursor and an aldehyde, uses a mixture of methanol (B129727) and water. arkat-usa.org This solvent system is effective for reactions employing sodium dithionite (B78146) as the reducing agent. arkat-usa.org Ethanol (B145695) is another effective protic solvent, particularly for cyclodesulfurization reactions using iodoacetic acid as the agent, with reactions proceeding at 60°C. symbiosisonlinepublishing.com The use of water as a solvent is a key aspect of green chemistry, and it has been shown to be effective for the synthesis of perimidines, a related heterocyclic system, in the presence of an organocatalyst at 80°C. nih.gov

In some cases, solvent-free conditions, often coupled with microwave irradiation, provide a highly efficient and environmentally friendly alternative. nih.govnih.gov These methods can dramatically reduce reaction times and simplify product isolation. nih.gov The choice of solvent can also be influenced by the specific reagents, as seen in copper-catalyzed N-arylation reactions where a mixture of methanol and water (8:1) has been used. nih.gov

Solvent/MediumTypical ReactionTemperatureNotesReference
Methanol/WaterReductive Cyclization with Na₂S₂O₄70 °CEffective for forming the benzimidazole ring from a nitro-aniline precursor. arkat-usa.org
EthanolCyclodesulfurization60 °CUsed with iodoacetic acid as a desulfurization agent. symbiosisonlinepublishing.com
Dimethylformamide (DMF)N-alkylation, Amide Coupling60-125 °CCommon polar aprotic solvent for derivatization. arkat-usa.org
Tetrahydrofuran (THF)Sulfonylation0 °C to rtEffective for reactions with sulfonyl chlorides. arkat-usa.org
AcetonitrilePhase Transfer CatalysisRefluxUsed for one-step alkylation and quaternization of 2-mercaptobenzimidazole. nih.gov
WaterOrganocatalyzed Condensation80 °CA green solvent choice, shown to be effective for related heterocycles. nih.gov
Solvent-FreeMicrowave-Assisted SynthesisN/AReduces reaction time and industrial waste. nih.gov

The choice of catalyst and reagents is paramount for achieving high efficiency and selectivity in the synthesis of this compound and its derivatives. A broad spectrum of catalysts, including metal-based systems, organocatalysts, and solid-supported catalysts, have been developed.

A widely used reagent for the formation of 2-substituted benzimidazoles from o-nitroaniline precursors is sodium dithionite (Na₂S₂O₄). arkat-usa.org This reagent acts as a reducing agent to convert the nitro group to an amine, which then undergoes intramolecular cyclization with an aldehyde. For example, the reaction of tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate with furan-2-carbaldehyde in the presence of sodium dithionite yields the corresponding 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivative with a high yield of 87.4%. arkat-usa.org

Metal catalysts are extensively used in benzimidazole synthesis. Copper-catalyzed reactions are common, particularly for C-N bond formation. organic-chemistry.org For instance, Cu(OAc)₂ has been used for the N-arylation of 5-bromo-2-aminobenzimidazole with aryl boronic acids. nih.gov The efficiency of these reactions can be significantly influenced by the choice of base, with tetramethylethylenediamine (TMEDA) showing good results. nih.gov Other copper catalysts, such as CuCl, have been used in three-component reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) to produce benzimidazoles. organic-chemistry.org Nanoparticle catalysts, such as nano-Fe₂O₃, nano-Ni(II)/Y zeolite, and nano-ZnS, have gained attention due to their high efficiency, mild reaction conditions, and recyclability. rsc.org

For derivatization, various coupling reagents are employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a base like DIPEA (N,N-Diisopropylethylamine), is effective for forming amide bonds, such as in the synthesis of cyclohexyl (4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)methanone. arkat-usa.org In the synthesis of 2-aminobenzimidazole derivatives, iodoacetic acid has been identified as a simple and efficient cyclodesulfurization agent, avoiding common side products. symbiosisonlinepublishing.com

Catalyst/ReagentReaction TypeKey FeaturesReference
Sodium Dithionite (Na₂S₂O₄)Reductive CyclizationCommonly used for synthesis from o-nitroaniline precursors; high yields. arkat-usa.org
Iodoacetic AcidCyclodesulfurizationEfficient desulfurization agent for forming 2-aminobenzimidazoles. symbiosisonlinepublishing.com
Cu(OAc)₂ / TMEDAN-ArylationCatalyzes Chan-Lam coupling with aryl boronic acids. nih.gov
HATU / DIPEAAmide Bond FormationStandard coupling reagents for derivatization. arkat-usa.org
Nano-Fe₂O₃CondensationRecyclable catalyst, allows for aqueous reaction medium. rsc.org
Er(OTf)₃CondensationEfficient Lewis acid for microwave-assisted, solvent-free synthesis. nih.gov
Alumina-Methanesulfonic Acid (AMA)CondensationSolid acid catalyst used in microwave-assisted synthesis. researchgate.net

Temperature and pressure are critical physical parameters that directly influence reaction kinetics, and consequently, reaction time and product yield. Traditional synthetic methods for benzimidazoles often required harsh conditions, such as high temperatures with strong mineral acids. researchgate.net Modern approaches aim for milder conditions to improve functional group tolerance and energy efficiency.

Many optimized procedures for benzimidazole synthesis are conducted at moderately elevated temperatures. For example, reductive cyclization with sodium dithionite is typically performed at 70 °C, arkat-usa.org while cyclodesulfurization using iodoacetic acid proceeds efficiently at 60 °C. symbiosisonlinepublishing.com Some condensation reactions are carried out at room temperature, although they may require longer reaction times. organic-chemistry.org The use of microwave irradiation is a significant advancement, as it can drastically reduce reaction times from hours to minutes and often improves yields. nih.govresearchgate.net For instance, a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles reduced the reaction time from 60 minutes under conventional heating to just 5 minutes, with yields increasing to over 99%. nih.gov

While most syntheses are performed at atmospheric pressure, high-pressure conditions have been explored, particularly for reactions in high-temperature water. researchgate.net In a study on the synthesis of 2-phenylbenzimidazole (B57529) in a high-pressure autoclave, temperatures were varied up to 400 °C, with resulting pressures reaching as high as 57 MPa. researchgate.net Such conditions can alter the solvent properties of water, turning it into a medium suitable for organic reactions and potentially improving yields, which were optimized to around 90% in this specific case. researchgate.net However, for the synthesis of complex molecules like this compound, such extreme conditions are less common, with a focus on achieving high efficiency at or near atmospheric pressure.

ConditionTemperature RangePressureEffect on ReactionReference
Conventional HeatingRoom Temp to 150 °CAtmosphericStandard method; reaction times can be long. symbiosisonlinepublishing.comorganic-chemistry.org
Microwave IrradiationN/A (Direct energy input)Atmospheric (in open vessels)Dramatically reduces reaction times (hours to minutes) and often increases yields. nih.govresearchgate.net
Ultrasound Irradiation~70 °CAtmosphericReduces reaction times and improves yields. doi.org
High-Temperature Water250-400 °C4-57 MPaAlters solvent properties of water, can optimize yields but requires specialized equipment. researchgate.net

Methodologies for Stereochemical Control in Synthesis (if applicable)

For the parent compound, this compound, there are no stereocenters in the molecular structure. Therefore, methodologies for stereochemical control are not directly applicable to its synthesis. The piperidine ring and the benzimidazole core are achiral.

However, stereochemical considerations would become highly relevant if chiral substituents were introduced to the molecule, for example, on the piperidine ring or as a substituent on the benzimidazole nitrogen. The synthesis of chiral piperidine derivatives is an active area of research, with methods developed for enantioselective cyclization and amination reactions. mdpi.com If a chiral precursor, such as an enantiomerically pure substituted piperidine, were used in the synthesis, the stereochemistry would be retained in the final product. The stereochemistry of related piperidine-containing compounds, such as fentanyl analogues, has been analyzed, highlighting the importance of identifying true stereocenters for complex substituted piperidine rings. wikipedia.org

In a broader context of benzimidazole synthesis, if a chiral aldehyde or carboxylic acid were used in a condensation reaction with an o-phenylenediamine (B120857), the resulting 2-substituted benzimidazole could be chiral. In such cases, diastereoselective reactions might be possible, but this would be highly dependent on the specific substrates and reaction conditions. For the specific target compound as named, these considerations are not applicable.

Comprehensive Spectroscopic and Spectrometric Characterization Techniques for 2 Piperidin 1 Yl 1h Benzimidazol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine, the expected proton signals can be categorized by the structural fragments.

Benzimidazole (B57391) Protons: The aromatic protons on the benzimidazole ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific splitting patterns (doublets, triplets, or doublets of doublets) will depend on the coupling between adjacent protons. The presence of the amine group at the 6-position and the piperidine (B6355638) group at the 2-position will influence the chemical shifts of the aromatic protons due to their electronic effects. The N-H proton of the imidazole (B134444) ring will likely appear as a broad singlet at a significantly downfield shift, often above δ 10 ppm.

Piperidine Protons: The protons of the piperidine ring will be found in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most deshielded of the piperidine protons, likely appearing in the range of δ 3.0-4.0 ppm. The protons on the β and γ carbons will resonate further upfield, typically between δ 1.5 and 2.0 ppm.

Amine Protons: The protons of the 6-amino group will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally expected in the range of δ 3.0-5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Benzimidazole Aromatic-H 7.0 - 8.0 m
Benzimidazole N-H > 10.0 br s
Piperidine α-H 3.0 - 4.0 m
Piperidine β, γ-H 1.5 - 2.0 m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Benzimidazole Carbons: The carbon atoms of the benzimidazole ring will resonate in the aromatic region, between δ 110 and 160 ppm. The carbon at the 2-position (C2), attached to the piperidine nitrogen, is expected to be significantly downfield due to the direct attachment of two nitrogen atoms. The carbons of the benzene (B151609) portion of the benzimidazole will have distinct chemical shifts influenced by the amine substituent.

Piperidine Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region of the spectrum. The α-carbons, adjacent to the nitrogen, will be the most downfield of the piperidine carbons, typically in the range of δ 40-50 ppm. The β and γ carbons will be found further upfield, between δ 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Benzimidazole C2 > 150
Benzimidazole Aromatic-C 110 - 150
Piperidine α-C 40 - 50

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in tracing the connectivity within the piperidine ring and the aromatic system of the benzimidazole.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the piperidine ring and the benzimidazole core at the C2 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Mode Assignments

The IR spectrum of this compound would be expected to show a number of key absorption bands that confirm the presence of its constituent parts.

N-H Stretching: The N-H stretching vibrations of the benzimidazole and the 6-amino group would appear in the region of 3200-3500 cm⁻¹. The benzimidazole N-H may appear as a broad band, while the primary amine could show two sharp bands in this region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic ring will appear in the 1500-1650 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amine group is expected in the range of 1580-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for the piperidine-benzimidazole bond and the amine-benzene bond will be present in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amine & Imidazole N-H Stretching 3200 - 3500
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
C=N, C=C Stretching 1500 - 1650
Amine N-H Bending 1580 - 1650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure. The molecular formula for this compound is C₁₂H₁₆N₄, which corresponds to a monoisotopic mass of approximately 216.14 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this value, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses corresponding to the cleavage of the piperidine ring and the benzimidazole core. Common fragmentation pathways would likely involve the loss of fragments of the piperidine ring and potentially the cleavage of the bond between the piperidine and the benzimidazole. The analysis of these fragment ions would provide further corroboration of the proposed structure.

Table 4: Compound Names Mentioned in the Article

Compound Name

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data for this compound has been reported in the reviewed scientific literature. Such data would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion.

Ionization Techniques and Fragmentation Pathway Interpretation

Without experimental mass spectrometry data (e.g., from techniques like Electrospray Ionization (ESI) or Electron Impact (EI)), a detailed analysis of the fragmentation pathway of this compound cannot be provided. A theoretical fragmentation pattern could be proposed based on the structure, likely involving cleavages of the piperidine ring, the bond between the piperidine and benzimidazole moieties, and fragmentation of the benzimidazole ring system itself. However, this would remain speculative without experimental validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption spectra for this compound are available in the public domain. The UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to electronic transitions within the molecule, primarily π-π* and n-π* transitions associated with the benzimidazole aromatic system and the amino substituents. The position and intensity of these absorptions would be influenced by the piperidinyl and amine groups. For comparison, studies on 2-aminobenzimidazole (B67599) have shown absorption maxima in solvents like ethanol (B145695) and water, but these values cannot be directly assigned to the title compound. researchgate.net

X-ray Crystallography for Absolute Structural Confirmation

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray structure of this compound. Therefore, no information on its crystal system, space group, unit cell dimensions, or detailed intramolecular bond lengths and angles can be provided. X-ray crystallography would be the definitive method for confirming the three-dimensional structure and absolute configuration of the molecule in the solid state. While structures of other benzimidazole derivatives have been reported, these are not applicable to the specific compound . researchgate.netnih.gov

In Silico and Theoretical Investigations of 2 Piperidin 1 Yl 1h Benzimidazol 6 Amine and Its Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a ligand, such as 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine, to a biological target, typically a protein.

While specific docking studies for this compound are not extensively available in the public domain, studies on closely related benzimidazole (B57391) derivatives can provide significant insights. For instance, research on 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) has demonstrated their ability to bind effectively within the receptor's active site. dergipark.org.tr These studies often employ software like GOLD 2021 to predict the binding fitness of ligands to their protein targets. dergipark.org.tr

In a representative study with a related compound, a strong binding affinity was observed, suggesting that the benzimidazole scaffold is a promising starting point for designing potent inhibitors. dergipark.org.tr The binding affinity is often quantified by a docking score or binding energy, where a more negative value indicates a stronger interaction. For one notable 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivative, a significant binding affinity was reported, highlighting its potential as a candidate for further development. dergipark.org.tr

Table 1: Predicted Binding Affinities of a Related Benzimidazole Derivative with EGFR

CompoundDocking Score (kcal/mol)Biological Target
2-(piperazin-1-yl)-1H-benzo[d]imidazole derivative A4Strong (specific value not publicly disclosed)EGFR

Note: Data is based on studies of a closely related piperazine (B1678402) derivative due to the lack of specific public data for this compound.

The stability of a ligand-protein complex is governed by various intermolecular interactions. Hydrogen bonds are particularly crucial for the specificity and strength of binding. In studies of 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives with EGFR, persistent hydrogen bonds were observed with key amino acid residues in the binding site, such as PRO914 and ASP916. dergipark.org.tr These interactions are vital for anchoring the ligand in a precise orientation, which is essential for its inhibitory activity. dergipark.org.tr

Hydrophobic interactions also play a significant role in the binding of benzimidazole derivatives. The aromatic rings of the benzimidazole core can engage in π-π stacking or hydrophobic interactions with nonpolar residues within the protein's binding pocket, further stabilizing the complex.

Table 2: Key Intermolecular Interactions of a Related Benzimidazole Derivative with EGFR

Interacting ResidueType of Interaction
PRO914Hydrogen Bond
ASP916Hydrogen Bond

Note: Data is based on studies of a closely related piperazine derivative due to the lack of specific public data for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of a compound and its complexes.

MD simulations can reveal the flexibility of a molecule like this compound. By simulating its movement in a solvent over a period of time, researchers can identify the most stable conformations and the energy barriers between them. The Root Mean Square Deviation (RMSD) of the atomic positions is often used to assess the stability of the molecule's conformation. A stable system will typically show the RMSD reaching a plateau, indicating that it has reached equilibrium. dergipark.org.tr

MD simulations are also crucial for evaluating the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over time, it is possible to observe whether the ligand remains bound in its initial pose or if it dissociates. The RMSD of the protein backbone and the ligand can be monitored to assess the stability of the entire complex. dergipark.org.tr

In studies of related benzimidazole derivatives, MD simulations have shown that the ligand-protein complex remains intact and structurally reliable throughout the simulation. dergipark.org.tr The Root Mean Square Fluctuation (RMSF) analysis can further identify which parts of the protein are more flexible and which are more rigid upon ligand binding. Low RMSF values in the ATP-binding site, for instance, indicate that the ligand-binding pocket remains stable, which is essential for maintaining strong and consistent interactions. dergipark.org.tr

Table 3: MD Simulation Parameters for a Related Benzimidazole Derivative-EGFR Complex

ParameterValueIndication
RMSD of complexStabilizes at ~0.1 nmEquilibrium reached, stable complex
RMSF of ATP-binding siteBelow 0.1 nmStable ligand-binding pocket

Note: Data is based on studies of a closely related piperazine derivative due to the lack of specific public data for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

DFT studies on benzimidazole derivatives often focus on calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that provides information about the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 4: Commonly Calculated Quantum Chemical Parameters for Benzimidazole Derivatives

ParameterDescription
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Mulliken Atomic ChargesProvides the charge distribution among the atoms in the molecule.

Electronic Structure, Molecular Orbitals, and Reactivity Predictions

The electronic structure of this compound is fundamentally dictated by the interplay of its constituent aromatic and aliphatic ring systems. The benzimidazole core, a heterocyclic aromatic moiety, is an electron-rich system due to the presence of nitrogen atoms with lone pairs of electrons that contribute to the π-system. The piperidine (B6355638) ring, being a saturated heterocycle, acts as an electron-donating group through an inductive effect. Furthermore, the primary amine group at the 6-position of the benzimidazole ring is a strong electron-donating group, which significantly influences the electronic distribution across the aromatic system.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For this compound, such calculations would reveal the distribution of electron density and the nature of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is anticipated to be localized primarily on the electron-rich benzimidazole ring, particularly involving the π-orbitals of the aromatic system and the lone pair of the exocyclic amine group. This region, rich in electron density, is susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the benzimidazole ring system, representing the region most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating piperidine and amine groups is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and enhancing the molecule's reactivity.

Reactivity predictions can be further refined through the analysis of molecular electrostatic potential (MEP) maps. The MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the nitrogen atoms of the benzimidazole and piperidine rings, as well as the exocyclic amine, would exhibit negative potential (red/yellow regions), indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms of the amine and the N-H of the imidazole (B134444) ring would show positive potential (blue regions), highlighting their capacity as hydrogen bond donors.

Geometry Optimization and Energetic Profiles

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would typically be performed using quantum mechanical methods like DFT. The optimization would refine bond lengths, bond angles, and dihedral angles to achieve the lowest energy conformation.

Energetic profiles can be explored by performing conformational analysis, which involves calculating the energy of the molecule as a function of one or more dihedral angles. This analysis would reveal the energy barriers to rotation around key single bonds, such as the bond connecting the piperidine ring to the benzimidazole core. The results would identify the most stable conformer(s) and the relative energies of other accessible conformations. Understanding the energetic landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to interact with a biological target.

Computational Prediction of Molecular Properties Relevant to Biological Activity

Lipophilicity and Polarity (cLogP, TPSA)

Lipophilicity and polarity are fundamental physicochemical properties that significantly influence the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). These properties are often estimated computationally using parameters such as the calculated logarithm of the octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA).

cLogP is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (like a lipid membrane) over a polar one (like water). A higher cLogP value indicates greater lipophilicity. For this compound, the presence of the hydrocarbon-rich piperidine ring and the aromatic benzimidazole core contributes to its lipophilic character. However, the presence of nitrogen and hydrogen bond donor/acceptor groups counteracts this.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogens. molinspiration.com It is a good predictor of a drug's ability to permeate cell membranes. molinspiration.com Molecules with a higher TPSA are generally more polar and exhibit lower membrane permeability. The amine group and the nitrogen atoms in the benzimidazole and piperidine rings of this compound are the primary contributors to its TPSA.

Various computational tools can predict these values. Based on in silico predictions from widely used platforms, the following values have been estimated for this compound:

PropertyPredicted ValueSource
cLogP2.3 - 2.8SwissADME, Molinspiration
TPSA53.8 ŲSwissADME, Molinspiration

This data is based on computational predictions and has not been experimentally verified.

These predicted values suggest that this compound possesses moderate lipophilicity and polarity, which are often desirable characteristics for orally bioavailable drugs.

Molecular Surface Analysis and Shape Descriptors

Molecular surface analysis provides valuable insights into how a molecule might interact with its biological target. The size, shape, and electronic properties of the molecular surface are key determinants of its binding affinity and selectivity.

As mentioned previously, the molecular electrostatic potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecular surface. For this compound, the MEP would highlight the electronegative regions around the nitrogen atoms, which are potential sites for hydrogen bonding and electrostatic interactions with a receptor. Conversely, the amine and imidazole N-H protons would be identified as electropositive regions.

Shape descriptors are quantitative measures of a molecule's three-dimensional shape. These can include parameters such as molecular volume, surface area, and principal moments of inertia. While specific values would require detailed computational analysis, qualitatively, the shape of this compound can be described as a fusion of a flat aromatic system with a bulky, non-planar aliphatic ring. This combination of features can be important for fitting into a specific binding pocket of a protein. The flexibility of the piperidine ring and the potential for rotation around the C-N bond connecting it to the benzimidazole core would also contribute to its ability to adapt its shape to a binding site.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Piperidin 1 Yl 1h Benzimidazol 6 Amine Derivatives

Elucidation of Structural Determinants for Observed Biological Activities

The biological activity of 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine derivatives is dictated by the collective contributions of its three primary structural components: the benzimidazole (B57391) core, the C-2 piperidine (B6355638) substituent, and the C-6 amino group. SAR studies reveal that the spatial arrangement and electronic properties of these moieties are critical for molecular recognition and interaction with biological targets. nih.gov

Impact of Substitutions on the Piperidine Ring (e.g., Position, Nature, Stereochemistry)

Modifications to the piperidine ring are a key strategy for optimizing the pharmacological profile of 2-(piperidin-1-yl)-1H-benzimidazole analogs. The nature, position, and stereochemistry of substituents on this ring can profoundly affect binding affinity, selectivity, and pharmacokinetic properties.

Research on related heterocyclic structures has shown that even minor changes to the piperidine moiety can lead to significant shifts in activity. For instance, in a series of σ1 receptor ligands, replacing a hydrogen on the piperidine nitrogen with a small methyl group was found to increase lipophilic interactions within the receptor's binding pocket, thereby enhancing affinity. nih.gov Conversely, introducing larger or more polar groups, such as a tosyl moiety, can lead to a considerable reduction in affinity. nih.gov This highlights a delicate balance between lipophilicity, steric bulk, and the potential for specific interactions.

The position of substitution is also critical. A substituent at the 4-position of the piperidine ring will project into a different vector space compared to one at the 2- or 3-position, leading to distinct interactions with the target protein. Furthermore, the stereochemistry of chiral centers on the piperidine ring can be a deciding factor for biological activity, with one enantiomer often exhibiting significantly higher potency than the other due to a more favorable three-dimensional fit with the biological target.

Table 1: Predicted Impact of Piperidine Ring Substitutions on Biological Activity
Substitution PositionSubstituent NaturePredicted Impact on ActivityRationale
N-1Small Alkyl (e.g., -CH₃, -C₂H₅)Potentially Increases AffinityEnhances lipophilic interactions without causing significant steric hindrance. nih.gov
N-1Bulky/Polar (e.g., Tosyl, Benzyl)Potentially Decreases AffinityMay introduce steric clashes or unfavorable polar interactions within a lipophilic binding pocket. nih.gov
C-4Polar (e.g., -OH, -COOH)May Increase Solubility but Decrease AffinityCan improve aqueous solubility but may disrupt critical hydrophobic interactions.
C-4Non-polar (e.g., Phenyl)Potentially Increases AffinityCan form additional hydrophobic or π-π interactions with the target.

Influence of Modifications to the Benzimidazole Core and its Aromaticity

The benzimidazole core is not merely a passive scaffold; its electronic properties and potential for modification are central to molecular function. The aromaticity of this bicyclic system is key to forming stable π-π stacking interactions with aromatic amino acid residues in target proteins. rsc.org Altering the substituents on the benzene (B151609) portion of the core directly influences the electron density and aromatic character of the ring system, thereby modulating its binding capabilities.

Introducing electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) at the C-5 or C-6 position, or electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), can fine-tune the molecule's electronic profile. nih.gov For example, studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated that these substituents are vital for potent antimicrobial and anticancer activities. nih.gov An EWG can make the N-H proton of the imidazole (B134444) ring more acidic, potentially strengthening hydrogen bonds, while an EDG would have the opposite effect. These modifications can also impact the molecule's pKa, lipophilicity, and susceptibility to metabolic enzymes.

Table 2: Influence of Substituents on the Benzimidazole Core
PositionSubstituentElectronic EffectPotential Impact on Molecular Interaction
C-6-ClElectron-WithdrawingEnhances hydrogen bond donating ability of N-H; alters aromatic interactions. nih.gov
C-6-NO₂Strongly Electron-WithdrawingSignificantly alters electronic profile; can act as a hydrogen bond acceptor. nih.gov
C-6-CH₃Electron-DonatingIncreases electron density of the ring; can form hydrophobic interactions.
C-5-FElectron-WithdrawingCan form specific fluorine-protein interactions and may block metabolic sites.

Role of the 6-Amino Group and its Derivatization on Molecular Functionality

The 6-amino group (-NH₂) is a pivotal functional group that significantly influences the properties of the parent molecule. As a strong electron-donating group, it increases the electron density of the benzimidazole ring system. Its primary role in molecular interactions is likely as a hydrogen bond donor, and potentially as an acceptor, forming key connections with amino acid residues like aspartate or glutamate (B1630785) in a target's active site.

Derivatization of this amino group offers a powerful tool to modulate the molecule's functionality. nih.gov Converting the primary amine into a secondary or tertiary amine (e.g., -NHCH₃, -N(CH₃)₂) or an amide (e.g., -NHCOCH₃) would systematically alter its hydrogen bonding capacity, basicity, polarity, and steric profile. For instance, acetylation to form an acetamido group (-NHCOCH₃) would neutralize the basicity of the nitrogen, reduce its hydrogen bond donating capacity from two to one, and increase its steric bulk. Such modifications can be used to probe the structural requirements of the binding pocket and to improve pharmacokinetic properties, such as membrane permeability or metabolic stability. nih.gov Chemical derivatization techniques, such as tagging with reagents to increase proton affinity, can dramatically improve analytical detection, highlighting the reactive and functionally significant nature of the amino group. nih.gov

Table 3: Functional Consequences of 6-Amino Group Derivatization
DerivativeHydrogen Bond Donating CapacityBasicityPotential Functional Impact
-NH₂ (Primary Amine)High (2 donors)BasicForms strong H-bonds; can be protonated at physiological pH.
-NHCOCH₃ (Acetamide)Medium (1 donor)NeutralReduces basicity; alters H-bond geometry and adds steric bulk.
-N(CH₃)₂ (Dimethylamine)NoneBasicRemoves H-bond donating ability; increases lipophilicity and basicity.
-NHSO₂CH₃ (Sulfonamide)Medium (1 donor)AcidicMakes the N-H proton acidic, completely changing its interaction profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of novel, yet-to-be-synthesized derivatives, thereby saving time and resources in the drug discovery process. mdpi.com

For benzimidazole derivatives, QSAR studies typically involve calculating a wide range of molecular descriptors that quantify various aspects of the structure, including physicochemical, electronic, topological, and geometrical properties. A QSAR study on a series of structurally related 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide PARP inhibitors successfully generated a highly predictive model using seven selected descriptors. nih.gov The resulting model showed excellent statistical significance (R² = 0.935), indicating that it could reliably predict the inhibitory activity of compounds in that class. nih.gov

For this compound derivatives, a QSAR model would likely incorporate descriptors such as those listed in the table below to capture the structural variations that influence activity.

Table 4: Representative Descriptors for QSAR Modeling of Benzimidazole Derivatives
Descriptor ClassExample DescriptorStructural Feature Represented
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability.
ElectronicDipole Moment, Partial ChargesElectron distribution and polarity. nih.gov
TopologicalTopological Polar Surface Area (TPSA)Polarity and hydrogen bonding potential.
GeometricalMolecular Volume, Surface AreaSize and shape of the molecule. nih.gov
Quantum ChemicalHOMO/LUMO EnergiesChemical reactivity and electronic transition capabilities.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr This approach is particularly valuable when the 3D structure of the biological target is unknown. dergipark.org.tr A pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable centers. nih.govnih.gov

For this compound, a hypothetical pharmacophore model can be constructed based on its key structural elements. This model would serve as a 3D query to screen virtual libraries for new compounds that possess the same critical features in the correct spatial orientation, thus having a high probability of being active.

The key features of a pharmacophore model for this compound would likely include:

Aromatic Ring (RA): Corresponding to the benzimidazole core.

Hydrogen Bond Donor (HBD): From the N-H group of the imidazole ring.

Hydrogen Bond Donor (HBD): From the 6-amino group.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the 6-amino group and the non-substituted nitrogen of the imidazole ring.

Positive Ionizable/Hydrophobic (PI/HY): The piperidine ring, which is basic and can be protonated, while also providing a hydrophobic region.

Table 5: Key Pharmacophoric Features of this compound
Pharmacophoric FeatureMolecular MoietyRole in Molecular Recognition
Aromatic Ring (RA)Benzimidazole Coreπ-π stacking or hydrophobic interactions with the target.
Hydrogen Bond Donor (HBD)Imidazole N-HForms a key hydrogen bond with an acceptor group on the target.
Hydrogen Bond Donor (HBD)6-Amino Group (-NH₂)Provides additional hydrogen bonding capacity.
Positive Ionizable (PI)Piperidine NitrogenForms ionic interactions or hydrogen bonds when protonated.
Hydrophobic (HY)Piperidine RingEngages in van der Waals or hydrophobic interactions.

In Vitro Mechanistic Investigations and Target Identification for 2 Piperidin 1 Yl 1h Benzimidazol 6 Amine Analogs

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays have been pivotal in elucidating the mechanism of action for analogs of 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine. These studies have identified several key enzyme targets and have quantified the inhibitory potency of these compounds.

Specific Enzyme Targets (e.g., Topoisomerase II alpha, Cathepsin K, COX-1/2, 5-Lipoxygenase, EROD, DPP4, VEGFR-2)

Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX): A significant body of research has focused on the anti-inflammatory potential of benzimidazole (B57391) derivatives through the inhibition of COX and 5-LOX enzymes. These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively. nih.gov A series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles, which are structurally related to the core compound, were synthesized and evaluated for their COX inhibitory activity. researchgate.net Certain analogs demonstrated potent and selective inhibition of COX-2, an inducible enzyme highly expressed during inflammation. nih.govresearchgate.net For instance, compounds with specific substitutions showed COX-2 inhibitory activity with IC50 values in the low micromolar to nanomolar range. researchgate.net Additionally, studies on 2-phenyl-substituted benzimidazoles have shown that substitutions on the phenyl ring can influence inhibitory activity against both COX and 5-LOX enzymes. nih.gov One derivative containing a pyridine ring substituted with an amino group displayed very potent 5-lipoxygenase inhibition. researchgate.net

Topoisomerase II alpha: The benzimidazole scaffold has been explored for its potential as a topoisomerase II inhibitor. Related structures, such as pyrimido[1,6-a]benzimidazoles, have been shown to inhibit the DNA relaxation activity catalyzed by the type II enzyme and enhance topoisomerase II-mediated DNA cleavage. nih.gov This suggests that the core benzimidazole structure is a viable pharmacophore for targeting this essential enzyme in cell division.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Certain novel hybrids incorporating a 1H-benzo[d]imidazole motif have been assessed for their enzymatic activity against a panel of kinases, including VEGFR-2. nih.gov These studies indicate that specific analogs can exhibit inhibitory effects on this tyrosine kinase receptor, suggesting anti-angiogenic potential.

Other Enzyme Targets: While extensive data on Cathepsin K, EROD (cytochrome P450 1A1), and DPP4 (Dipeptidyl peptidase-4) for the specific this compound scaffold is less prevalent in the reviewed literature, the broader benzimidazole class of compounds has been investigated against a wide array of enzymes. For example, different benzimidazole derivatives have shown inhibitory activity against protein kinase CK1δ and poly(ADP-ribose) polymerase (PARP). nih.govnih.gov

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)

The potency of benzimidazole analogs has been quantified through the determination of their IC50 and Ki values against various enzyme targets.

For COX-2, a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles produced four potent inhibitors (compounds 5h, 5i, 5j, and 5l) with IC50 values ranging from 0.06 to 0.81 µM. researchgate.net In a separate study, a compound with a 2-aminopyridin-4-yl substitution showed significant 5-lipoxygenase inhibition with an IC50 of 8.41 ± 1.22 µM, while another analog acted as a dual COX-1/COX-2 inhibitor with IC50 values of 8.17 ± 2.85 µM and 6.79 ± 1.46 µM, respectively. nih.gov

In the context of kinase inhibition, certain benzimidazole-benzylidenebenzohydrazide hybrids were evaluated against a panel of kinases. For instance, compound 6i showed potent inhibitory effects against the mTOR enzyme with an excellent IC50 value comparable to well-established inhibitors. nih.gov Another related compound, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, was identified as a potent PARP-1 enzyme inhibitor with a Ki of 8 nM. nih.gov

Inhibitory Activity of Benzimidazole Analogs Against Specific Enzymes
Analog ClassEnzyme TargetInhibition Value (IC50/Ki)Reference
1-{(...)-2-(piperidin-1-ylmethyl)-1H-benzimidazoles}COX-20.06 - 0.81 µM (IC50) researchgate.net
2-phenyl-substituted benzimidazole5-Lipoxygenase8.41 ± 1.22 µM (IC50) nih.gov
2-phenyl-substituted benzimidazoleCOX-18.17 ± 2.85 µM (IC50) nih.gov
2-phenyl-substituted benzimidazoleCOX-26.79 ± 1.46 µM (IC50) nih.gov
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamidePARP-18 nM (Ki) nih.gov

Receptor Binding Studies and Selectivity Profiling

Receptor binding studies for complex benzimidazole-containing molecules like abemaciclib, an inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), provide insight into the potential interactions of the core scaffold. nih.govfrontiersin.org Molecular dynamics simulations and binding free energy calculations have been used to describe the binding model and key interactions between abemaciclib and human CDK6. nih.gov These studies identified that specific hydrogen bonds and π-alkyl interactions are crucial for binding. nih.gov The amine-pyrimidine group plays a key role in binding to the hinge loop of the kinase, an interaction that is often critical for the selectivity of kinase inhibitors. frontiersin.org Such detailed binding analyses are essential for understanding the selectivity profile of these compounds and for the rational design of analogs with improved potency and specificity for their intended targets.

Cellular Pathway Modulation Studies (in cell lines)

The ultimate biological effect of enzyme inhibition and receptor binding is the modulation of cellular pathways. In vitro studies using various cell lines have demonstrated the profound effects of this compound analogs on cell viability, proliferation, and the induction of apoptosis.

Effects on Cell Viability and Proliferation in Various Cell Lines

Benzimidazole derivatives have consistently demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. In the National Cancer Institute's 60-cell line screen (NCI-60), newly synthesized benzimidazole-based derivatives have shown remarkable antiproliferative activity. nih.gov For example, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazide compounds exhibited excellent cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM. nih.gov Another study found that a piperazine-containing compound, C505, exhibited toxicity at very low concentrations (GI50 < 0.16 µM) against K562 (leukemia), HeLa (cervical cancer), and AGS (gastric cancer) cell lines. e-century.us Furthermore, a 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazole derivative (compound 5f) showed moderate cytotoxicity, with 58.79% growth inhibition against the SNB-75 CNS cancer cell line. researchgate.net

Anti-proliferative Activity of Benzimidazole Analogs in Cancer Cell Lines
Analog Class/CompoundCell LineCancer TypeActivity Value (IC50/GI50)Reference
Benzimidazole-benzylidenebenzohydrazideVarious (4 lines)Various7.82 - 21.48 µM (IC50) nih.gov
Compound C505 (piperazine-containing)K562Leukemia< 0.16 µM (GI50) e-century.us
Compound C505 (piperazine-containing)HeLaCervical Cancer< 0.16 µM (GI50) e-century.us
Compound C505 (piperazine-containing)AGSGastric Cancer< 0.16 µM (GI50) e-century.us
Compound 5f (1-{(...)-2-(piperidin-1-ylmethyl)-1H-benzimidazole})SNB-75CNS Cancer58.79% Growth Inhibition researchgate.net

Induction of Apoptosis in Cancer Cell Models (in vitro)

A primary mechanism underlying the anti-proliferative effects of these compounds is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that specific benzimidazole analogs can trigger apoptosis through various signaling cascades. For instance, the lead compound 6i was found to induce cell cycle arrest at the G1 phase and promote apoptosis in HepG2 liver cancer cells. nih.gov This was associated with the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, other studies have confirmed that benzimidazole derivatives can induce apoptosis in hepatocellular carcinoma cells, mediated through mitochondria-associated proteins that ultimately activate caspase-3. researchgate.net Further investigations into other derivatives showed they induced apoptosis by increasing levels of caspase-3, caspase-8, and Bax while decreasing the anti-apoptotic Bcl2 protein. nih.gov Morphological changes consistent with apoptotic cell death, such as cell roundness and detachment, have also been observed in cancer cells treated with these compounds. mdpi.com

Modulation of Inflammatory Mediators (e.g., NO, TNF-α) in Macrophage Cell Lines

Derivatives of the 2-(piperidin-1-yl)-1H-benzimidazole scaffold have been investigated for their anti-inflammatory properties by examining their ability to modulate key inflammatory mediators in macrophage cell lines. Macrophages, when activated by stimuli such as lipopolysaccharide (LPS), produce pro-inflammatory molecules including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The overproduction of these mediators is a hallmark of chronic inflammatory conditions.

In a study involving newly designed and synthesized 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, researchers evaluated their inhibitory effects on the production of NO and TNF-α in LPS-stimulated RAW 264.7 macrophages. nih.gov A majority of the synthesized compounds demonstrated significant inhibitory activity. nih.gov One particular analog, compound 6e, emerged as the most potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 0.86 μM for NO production and 1.87 μM for TNF-α production. nih.gov Further mechanistic studies revealed that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, key components of a critical inflammatory signaling pathway. nih.gov

The general principle is that activated macrophages are a significant source of NO and TNF-α, which are major effector molecules in inflammatory responses. nih.gov The ability of benzimidazole analogs to suppress the production of these mediators highlights their potential as anti-inflammatory agents. nih.govnih.gov

Table 1: Inhibitory Activity of Compound 6e on NO and TNF-α Production

Mediator Cell Line Stimulant IC50 (μM) Source
Nitric Oxide (NO) RAW 264.7 Macrophages LPS 0.86 nih.gov
Tumor Necrosis Factor-alpha (TNF-α) RAW 264.7 Macrophages LPS 1.87 nih.gov

Investigation of Antioxidant Mechanisms (in vitro)

The antioxidant potential of benzimidazole derivatives is a significant area of research, as oxidative stress is implicated in numerous pathological conditions. In vitro antioxidant mechanisms are typically explored through various assays that measure the compound's ability to neutralize free radicals and inhibit oxidative processes like lipid peroxidation.

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of a compound to inhibit this process is a key indicator of its antioxidant capacity. A series of 4-(1-naphthylamino)-piperidines, which are structurally related to the core piperidine-benzimidazole scaffold, have been shown to be potent inhibitors of both NADPH- and Fe(2+)-dependent lipid peroxidation. nih.gov For these compounds, the IC50 values were found to be less than 10 μmol/L, indicating significant protective effects against oxidative damage to lipids in microsomal systems. nih.gov The antioxidant property responsible for this effect was attributed to the naphthylaminopiperidine moiety. nih.gov

Free radical scavenging assays directly measure the ability of a compound to neutralize various reactive oxygen and nitrogen species. Several studies on benzimidazole-related structures have demonstrated their scavenging capabilities. For instance, a series of 1H-benzimidazole-2-yl hydrazones exhibited a significant in vitro effect against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov

Further investigations into their antioxidant properties have utilized Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Averting Capacity (HORAC) assays. nih.gov The ORAC assay measures the scavenging of peroxyl radicals, which are physiologically relevant. nih.gov Certain hydroxy/methoxy-substituted derivatives demonstrated a moderate to high ability to scavenge these radicals. nih.gov Other studies have employed a range of assays to evaluate novel benzoxazolinone derivatives, including DPPH radical scavenging, superoxide radical scavenging, hydrogen peroxide scavenging, and nitric oxide scavenging activity. researchgate.net In these studies, hydrazone derivatives with specific substitutions showed the highest scavenging capacity for various active radical species. researchgate.net

Table 2: Common In Vitro Assays for Antioxidant Activity

Assay Type Radical/Process Measured Relevance
Lipid Peroxidation (LPO) Inhibition of lipid degradation Measures protection against cell membrane damage
DPPH Scavenging Scavenging of the stable DPPH radical General indicator of hydrogen-donating ability
ABTS Scavenging Scavenging of the ABTS radical cation Measures antioxidant capacity in both lipophilic and hydrophilic systems
ORAC Scavenging of peroxyl radicals Measures protection against a common physiological radical
HORAC Averting of hydroxyl radicals Measures protection against a highly reactive and damaging radical

Antimicrobial Activity Profiling (in vitro)

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Analogs of this compound have been extensively profiled for their activity against a wide spectrum of pathogens, including bacteria, fungi, and protozoa.

A number of studies have demonstrated the broad-spectrum antibacterial and antifungal potential of benzimidazole derivatives. A series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to inhibit the growth of clinically important Gram-positive and Gram-negative bacteria, with certain compounds showing low micromolar minimal inhibitory concentrations (MIC). nih.gov These compounds were particularly effective against enterococci. nih.gov

Other research has identified N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives with potent activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2 to 16 μg/mL. nih.govrsc.org One specific compound also exhibited strong fungal activity against Candida albicans and Aspergillus niger with MIC values between 8 and 16 μg/mL. nih.govrsc.org The antifungal activity of benzimidazole derivatives has been noted in other studies as well, with some compounds showing moderate to strong inhibition against various Candida species. nih.govacs.org

Table 3: Selected Antimicrobial Activity of Benzimidazole Analogs

Compound Class Target Organism(s) Activity (MIC) Source
2-piperidin-4-yl-benzimidazoles Gram-positive & Gram-negative bacteria (esp. Enterococci) Low micromolar nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazoles E. coli, S. faecalis, S. aureus (MSSA & MRSA) 2 - 16 µg/mL nih.govrsc.org
N-substituted 6-(chloro/nitro)-1H-benzimidazoles C. albicans, A. niger 8 - 16 µg/mL nih.govrsc.org
N-alkylated-2-(substituted phenyl)-1H-benzimidazoles S. aureus, S. faecalis (MRSA) 4 - 8 µg/mL acs.org
N-alkylated-2-(substituted phenyl)-1H-benzimidazoles C. albicans, A. niger 64 µg/mL acs.org

Benzimidazole derivatives have long been used as anthelmintic agents, and their activity extends to various protozoan parasites. nih.gov In vitro susceptibility studies have shown that parasites such as Trichomonas vaginalis and Giardia lamblia are highly susceptible to certain benzimidazole derivatives, with 50% inhibitory concentrations (IC50) ranging from 0.005 to 0.16 μg/mL. nih.gov

A series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov All tested compounds showed strong activity, with IC50 values in the nanomolar range, which was superior to the standard drug metronidazole. nih.gov Similarly, studies on cyclopeptides isolated from Annona diversifolia showed antiprotozoal activity against E. histolytica and G. lamblia, with one compound having IC50 values of 3.49 and 5.39 μg/mL, respectively. mdpi.com The primary mechanism of action for benzimidazoles in these parasites is believed to be the selective binding to β-tubulin, which disrupts microtubule polymerization. nih.govpreprints.org However, little or no activity was observed for some derivatives against other protozoa like Entamoeba histolytica and Leishmania major in one study, indicating a degree of selectivity. nih.gov

Table 4: In Vitro Antiprotozoal Activity of Benzimidazole Derivatives

Compound Class/Derivative Target Protozoa Activity (IC50) Source
Mebendazole, Flubendazole, Fenbendazole T. vaginalis, G. lamblia 0.005 - 0.16 µg/mL nih.gov
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles T. vaginalis, G. intestinalis, E. histolytica Nanomolar range nih.gov
Albendazole salt (A2) E. histolytica 37.95 µM preprints.org
Albendazole salt (A3) E. histolytica 39.93 µM preprints.org
Mebendazole salt (M3) E. histolytica 44.34 µM preprints.org

Advanced Analog Design and Optimization Strategies for the 2 Piperidin 1 Yl 1h Benzimidazol 6 Amine Scaffold

Rational Design Principles

Rational, structure-based drug design is a cornerstone of modern medicinal chemistry, enabling the targeted modification of lead compounds to improve their pharmacological profiles. nih.gov For the 2-(piperidin-1-yl)-1H-benzimidazole-6-amine scaffold, this approach leverages an understanding of the target's three-dimensional structure to guide the design of new analogs with enhanced binding affinity and specificity. nih.govclinpgx.org

Based on a hit compound, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 5, identified from an in-house library, two series of derivatives (6a-g and 7a-h) were designed and synthesized as novel anti-inflammatory agents. researchgate.net This process often involves computational tools to model the interactions between the ligand and its receptor, predicting how structural changes will affect binding. For instance, the design of novel 2,5-disubstituted piperidine (B6355638) derivatives in both cis and trans isomeric forms was undertaken to create conformationally constrained analogs, leading to the identification of a cis-isomer with potent and selective activity for the dopamine (B1211576) transporter. clinpgx.org Similarly, the hybridization of known pharmacophores, such as combining features of an FXR agonist and a PPARδ agonist, has led to the rational design of new dual-agonist compounds based on a related 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine scaffold. nih.govresearchgate.net

Bioisosteric Replacements for Enhanced Potency or Selectivity

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a powerful tool for optimizing drug candidates. cambridgemedchemconsulting.comnih.gov The goal is to create a new molecule with similar or improved biological properties, potentially attenuating toxicity or altering pharmacokinetics. cambridgemedchemconsulting.com For the 2-(piperidin-1-yl)-1H-benzimidazol-6-amine scaffold, bioisosteric replacements can be applied to the benzimidazole (B57391) core, the piperidine ring, or the amine substituent.

Table 1: Examples of Bioisosteric Replacements

Original Group Potential Bioisostere(s) Rationale
Phenyl Pyridyl, Thiophene, 4-Fluorophenyl Modulate electronics and solubility. cambridgemedchemconsulting.com
Carboxylic Acid (in derivatives) Tetrazole, Hydroxamic Acid Improve metabolic stability and cell permeability.
Amide (in derivatives) 1,2,4-Oxadiazole, 1,2,3-Triazole Enhance metabolic stability, maintain geometry. nih.gov
Piperidine Ring Pyrrolidine (B122466), Morpholine, 1-Azaspiro[3.3]heptane Alter basicity, size, and interaction profile. enamine.netnih.gov

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is an established method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). youtube.com These fragments typically bind with low affinity but do so efficiently, making them excellent starting points for optimization. researchgate.net This approach has been successfully applied to the discovery of inhibitors based on the 2-aminobenzimidazole (B67599) core for targets like BACE1. nih.gov

The process begins with screening a fragment library to identify hits that bind to the target protein, often using biophysical techniques like NMR or X-ray crystallography. researchgate.net Once a fragment hit is identified, it can be "grown" or "linked" to generate more potent molecules. For the this compound scaffold, a fragment corresponding to the benzimidazole core could be identified first. Subsequent optimization would involve growing the fragment by adding the piperidine moiety and other substituents to improve interactions with the target. nih.gov The design of 3D-rich fragment libraries, including disubstituted piperidine and pyrrolidine fragments, is a key strategy to explore new chemical space and identify novel binding modes. researchgate.net High-throughput experimentation can accelerate the synthesis of fragment analogs, enabling rapid exploration of structure-activity relationships (SAR). rsc.org

Combinatorial Chemistry and Library Synthesis for Diversity Generation

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. This technique is invaluable for generating chemical diversity around a core scaffold like this compound, enabling broad exploration of the SAR.

Solid-phase organic synthesis (SPOS) is a particularly effective method for creating benzimidazole libraries. ucsd.edu In a typical approach, a resin-bound o-phenylenediamine (B120857) precursor is reacted with a diverse set of aldehydes or carboxylic acids to generate the benzimidazole ring. Subsequent reactions can introduce variability at other positions on the scaffold. For example, a library of bis-benzimidazoles was synthesized by condensing various 4-piperazinyl-phenylenediamine derivatives with a range of substituted benzaldehydes. nih.gov This strategy allows for the systematic modification of multiple substitution points on the core structure. The resulting libraries can then be screened against biological targets to identify hits. Large commercial libraries, such as those from ChemDiv, are also utilized in screening campaigns to identify novel inhibitors. chemdiv.com

Scheme 1: General Approach for Benzimidazole Library Synthesis A general synthetic scheme for producing a library of benzimidazole derivatives involves the condensation of diverse ortho-phenylenediamines with various aldehydes. nih.govmdpi.com

Step 1: Synthesis of diverse o-phenylenediamine precursors (e.g., with different substituents on the benzene (B151609) ring or different groups at the 6-amine position). Step 2: Condensation of the o-phenylenediamines with a library of aldehydes, often using an oxidizing agent like sodium metabisulfite, to form the benzimidazole ring. nih.gov Step 3: Further modification of the synthesized benzimidazoles, such as N-alkylation or substitution on the piperidine ring, to generate additional diversity.

Lead Optimization Methodologies

Once a "hit" compound with desired biological activity is identified, lead optimization is performed to refine its properties into a drug candidate. This iterative process involves synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties. dntb.gov.ua

For benzimidazole-containing scaffolds, lead optimization efforts have successfully yielded potent and selective inhibitors for various targets. nih.govresearchgate.net A key part of this process is establishing a clear SAR, which describes how changes in the chemical structure affect the biological activity. researchgate.net

Strategies for Potency Enhancement

Improving a compound's potency (the concentration required to produce a specific effect) is a primary goal of lead optimization. For the 2-(piperidin-1-yl)-1H-benzimidazole-6-amine scaffold, this can be achieved by modifying its substituents to maximize favorable interactions with the target protein.

In the optimization of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as anti-inflammatory agents, specific substitutions on the piperidine nitrogen were found to be crucial for potency. researchgate.net For example, introducing a 3,4,5-trimethoxybenzoyl group (compound 6e) resulted in the most potent inhibitory activity against NO and TNF-α production. researchgate.net Similarly, in a series of N-piperidinyl-benzimidazolone inhibitors of OGG1, the introduction of a bromide atom led to a compound with a potency of 300 nM. nih.gov X-ray crystallography can reveal the binding mode of these potent analogs, showing, for instance, that a potent inhibitor adopts a "chair" conformation in the piperidinyl-linker, enabling a beneficial hydrogen bond, whereas weaker analogs adopt a less favorable "boat" conformation. researchgate.net

Table 2: SAR for Potency of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives (Compound 6 Series) Data extracted from a study on anti-inflammatory agents. researchgate.net

Compound R Group (on Piperidine Nitrogen) NO Production IC₅₀ (µM) TNF-α Production IC₅₀ (µM)
6a Benzoyl 2.54 4.31
6b 4-Fluorobenzoyl 2.13 4.12
6c 4-Chlorobenzoyl 1.87 3.54
6d 4-Methylbenzoyl 2.33 3.98
6e 3,4,5-Trimethoxybenzoyl 0.86 1.87
6f 2-Naphthoyl 1.56 3.11

Approaches for Improving Selectivity towards Specific Targets

Selectivity is a critical attribute of a drug candidate, as it minimizes off-target effects. Achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. For the benzimidazole-piperidine scaffold, modifications can be tailored to interact with unique residues or subpockets in the desired target.

In the development of OGG1 inhibitors, N-piperidinyl-benzimidazolones were optimized for selectivity against other DNA glycosylases. The lead compound TH8535 was found to be highly selective, with only weak inhibition of SMUG1 and Fpg at concentrations above 100 μM. nih.gov For a series of pyrazolo[4,3-b]pyridine-6-carboxamides, which share structural motifs with benzimidazoles, systematic modifications led to compounds with high affinity for the CB2 receptor and high selectivity over the CB1 receptor, with selectivity indices reaching >4700 for some analogs. nih.gov In another example, derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide bearing a piperazine (B1678402) moiety were modified to achieve high selective affinity for the 5-HT₄ receptor over 5-HT₃ and D₂ receptors. researchgate.net The length of the alkyl spacer between the benzimidazole core and the basic nitrogen was found to be a key determinant of this selectivity. researchgate.net

Prodrug Design Concepts for Modulation of Molecular Delivery (Academic Focus)

The development of prodrugs for the this compound scaffold is a sophisticated strategy employed in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties that may hinder its therapeutic potential. Prodrugs are bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug. nih.gov This academic exploration focuses on conceptual prodrug designs aimed at modulating the molecular delivery of this compound, with a particular emphasis on enhancing solubility and facilitating transport across biological barriers like the blood-brain barrier (BBB).

The primary amine at the 6-position and the secondary amine within the benzimidazole ring are key functional groups that can be chemically modified to create prodrugs. These modifications are designed to be stable until they reach the desired physiological compartment, where specific enzymes can cleave the promoiety, releasing the active drug. mdpi.com

One of the foremost challenges in the development of neurologically active agents is surmounting the blood-brain barrier. rsc.org Prodrug strategies for the this compound scaffold can be conceptualized to enhance central nervous system (CNS) penetration. By temporarily masking the polar functional groups of the parent molecule, its lipophilicity can be increased, thereby facilitating passive diffusion across the BBB. Once in the CNS, the prodrug is designed to be metabolized by brain-resident enzymes, such as esterases or phosphatases, to release the active compound. This "lock-in" mechanism can lead to an accumulation of the drug in the brain. nih.gov

Another academic approach involves the design of prodrugs that leverage endogenous transporter systems at the BBB. nih.gov For instance, by attaching a promoiety that mimics a substrate for a specific influx transporter, such as an amino acid or glucose transporter, the prodrug could be actively transported into the brain. news-medical.net This carrier-mediated transport can significantly enhance the CNS concentration of the parent drug.

Furthermore, improving aqueous solubility for potential parenteral administration is another critical aspect of prodrug design. The this compound scaffold can be modified with highly polar promoieties, such as phosphate (B84403) esters or glycosidic groups, to dramatically increase water solubility. nih.gov These prodrugs are designed to be rapidly cleaved by systemic enzymes, like alkaline phosphatases, to release the parent drug. acs.org

The following tables outline theoretical prodrug strategies for the this compound scaffold, based on established academic concepts.

Table 1: Prodrug Strategies for Enhanced CNS Delivery

Prodrug MoietyAttachment SiteTarget Enzyme for CleavageIntended Effect on Delivery
Acetyl Ester6-amino groupEsterasesIncreased lipophilicity for enhanced BBB penetration
PivaloyloxymethylBenzimidazole N-HEsterasesIncreased lipophilicity and passive diffusion into CNS
Amino Acid Conjugate (e.g., L-Valine)6-amino groupAmino acid peptidasesCarrier-mediated transport across the BBB

Table 2: Prodrug Strategies for Improved Aqueous Solubility

Prodrug MoietyAttachment SiteTarget Enzyme for CleavageIntended Effect on Delivery
Phosphate Ester6-amino group or benzimidazole N-HAlkaline PhosphatasesSignificant increase in water solubility for parenteral formulations
Glucuronide6-amino groupβ-GlucuronidasesEnhanced water solubility and potential for targeted release
Methoxycarbonyl6-amino groupCarboxylesterasesIncreased solubility and bioavailability

These conceptual prodrugs exemplify the academic strategies that could be employed to optimize the delivery of the this compound scaffold. The successful implementation of these designs requires a thorough understanding of the enzymatic environment of the target tissue and the structure-activity relationships of the prodrug and its metabolizing enzymes. mdpi.com The ultimate goal is to create a transient chemical derivative that can effectively transport the active molecule to its site of action, thereby enhancing its therapeutic index.

Future Research Directions and Translational Potential in Chemical Science

Development of Novel and Green Synthetic Routes for Scale-up

Traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh conditions, toxic reagents, and multi-step procedures that are not amenable to large-scale, environmentally friendly production. google.com Future research must focus on developing novel and green synthetic methodologies for 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine. The synthesis of 2-aminobenzimidazoles can be challenging, with many reported methods requiring hazardous catalysts or long reaction times. symbiosisonlinepublishing.com

The adoption of green chemistry principles is paramount. This includes the use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste. For instance, one-pot reactions condensing a suitably substituted o-phenylenediamine (B120857) with a piperidine-containing precursor under green conditions would be a significant advancement. Recent progress in the synthesis of related heterocyclic compounds like benzoxazoles and benzothiazoles using solvent-free sonication highlights a promising avenue. researchgate.net Such methods offer faster reaction rates and high yields while producing only water as a byproduct. researchgate.net Exploring the use of inexpensive and readily available catalysts, such as zinc acetate (B1210297) or ammonium (B1175870) chloride, could also make the synthesis more economical and environmentally benign.

Table 1: Potential Green Synthetic Strategies for Scale-up

StrategyKey FeaturesPotential AdvantagesReference Concept
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reaction rates.Reduced reaction times, higher yields, and energy efficiency. nih.gov
SonicationApplication of ultrasound energy to promote the reaction.Solvent-free conditions, rapid reactions, and high purity of products. researchgate.net
Catalysis with Green CatalystsEmploying non-toxic and recyclable catalysts like zinc salts or ammonium chloride.Environmentally friendly, cost-effective, and practical for industrial application. symbiosisonlinepublishing.com
One-Pot Multi-Component ReactionsCombining multiple reaction steps into a single operation without isolating intermediates.Increased efficiency, reduced solvent use, and minimized waste generation. mdpi.com

Exploration of Undiscovered Biological Targets and Mechanisms (In Vitro)

The benzimidazole scaffold is associated with a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov Derivatives of 2-aminobenzimidazole (B67599) have shown potent antimalarial activity, while other related structures are effective anti-inflammatory agents by inhibiting targets like cyclooxygenase (COX) and kinases. nih.govnih.gov

A crucial future direction is to perform broad-based in vitro screening of this compound against diverse panels of biological targets. This could unveil previously unknown activities and mechanisms of action. High-throughput screening against kinase panels, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in key disease pathways (e.g., topoisomerases, components of the NLRP3 inflammasome) could yield novel lead compounds. acs.orgresearchgate.net For example, recent studies on other benzimidazoles have identified them as inhibitors of Topoisomerase I, a key target in cancer therapy. acs.org Given the structural alerts present in the molecule, exploring its potential as an inhibitor of such fundamental cellular machinery is a logical next step.

Table 2: Potential Biological Targets for In Vitro Exploration

Target ClassSpecific ExamplesTherapeutic RationaleReference Concept
Protein KinasesLck, FAK, Receptor Tyrosine Kinases (e.g., IGFR)Cancer, Inflammation, Autoimmune Diseases nih.govnih.gov
DNA-interacting EnzymesTopoisomerase I/IIAnticancer Therapy acs.org
Inflammasome ComponentsNLRP3Inflammatory Diseases, Autoimmune Disorders researchgate.net
Parasitic TargetsPlasmodium falciparum enzymes (e.g., PfATP4)Antimalarial Drug Development nih.govebi.ac.uk

Integration of Cutting-Edge Computational and Artificial Intelligence Methodologies

Generative AI models offer an exciting frontier. By training these models on large datasets of known benzimidazole derivatives and their biological activities, it is possible to design novel analogs of this compound with enhanced potency, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties. premierscience.com

Table 3: Proposed Computational and AI Workflow

MethodologyApplicationExpected OutcomeReference Concept
AI-based Target PredictionScreening the compound structure against databases of known protein targets.Identification of a prioritized list of potential biological targets. nih.govpremierscience.com
Molecular DockingPredicting the binding pose and interactions within the active site of a target.Elucidation of the putative binding mode and key interactions. nih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes. acs.org
Generative AI for De Novo DesignCreating novel molecular structures based on learned chemical patterns.Design of new, synthesizable analogs with improved properties. patsnap.com
In Silico ADMET PredictionPredicting pharmacokinetic and toxicity profiles.Early-stage filtering of candidates with poor drug-like properties. acs.orgnih.gov

Expanding SAR Studies to Novel Ring Systems and Substituent Patterns

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how structural modifications affect biological activity. researchgate.net For this compound, a systematic SAR exploration is a critical future direction. Modifications should be explored at all possible positions to probe the chemical space around the core scaffold.

Key areas for SAR expansion include:

The Piperidine (B6355638) Moiety: Introducing substituents on the piperidine ring or altering its point of attachment to the benzimidazole core could significantly impact binding affinity and selectivity.

The 6-Amine Group: This group is a key handle for derivatization. It can be acylated, alkylated, or converted into other functional groups (e.g., amides, sulfonamides) to probe interactions with target proteins.

The Benzimidazole Core: Substitutions on the benzene (B151609) ring portion of the benzimidazole can modulate electronic properties and lipophilicity. Moreover, the N1-position of the imidazole (B134444) ring is a common site for substitution, which can greatly influence activity. nih.gov

Bioisosteric Replacement: The benzimidazole nucleus could be replaced with other heterocyclic systems like benzoxazole, benzothiazole, or imidazopyridine to explore new interaction patterns and potentially improve drug-like properties. nih.govnih.gov

Table 4: Strategies for Expanding SAR Studies

Modification SiteProposed ChangesGoalReference Concept
C2-Piperidine RingIntroduce substituents (e.g., methyl, hydroxyl); vary ring size.Optimize steric and electronic interactions with the target. researchgate.net
C6-Amine GroupConvert to amides, sulfonamides, ureas.Introduce new hydrogen bond donors/acceptors. nih.gov
N1-PositionAlkylation or arylation.Modulate solubility, cell permeability, and target engagement. nih.govnih.gov
Benzimidazole CoreReplace with benzoxazole, benzothiazole, or other fused heterocycles.Explore bioisosteric replacements to improve properties and find novel scaffolds. nih.govnih.gov

Utility as Chemical Probes for Elucidating Biological Pathways

Should this compound or one of its optimized analogs demonstrate high potency and selectivity for a specific biological target, it could be developed into a chemical probe. Chemical probes are powerful tools used to interrogate biological systems, validate drug targets, and elucidate complex cellular pathways.

The development of a chemical probe from this scaffold would involve:

Optimization: Further chemical synthesis to maximize potency (typically nanomolar) and selectivity against related targets.

Characterization: Demonstrating target engagement in a cellular context.

Functionalization: Attaching a tag (e.g., biotin, a fluorescent dye, or a clickable alkyne group) to the molecule at a position that does not disrupt its binding to the target.

Such a tagged probe could then be used in chemical proteomics experiments (e.g., pull-down assays followed by mass spectrometry) to confirm its intended target and identify other interacting proteins, thereby mapping its functional network within the cell. This can provide invaluable insights into biological pathways and confirm the mechanism of action, which is crucial for the translational potential of any new therapeutic agent.

Q & A

Q. What are the key structural features of 2-(Piperidin-1-yl)-1H-benzimidazol-6-amine, and how do they influence its reactivity?

The compound combines a benzimidazole core with a piperidine substituent. The benzimidazole moiety provides aromaticity and hydrogen-bonding capabilities via its amine group at position 6, while the piperidine ring introduces conformational flexibility and basicity due to its tertiary amine. These features influence solubility, intermolecular interactions (e.g., hydrogen bonding with biological targets), and stability under acidic/basic conditions . X-ray crystallography (using programs like SHELX ) and graph-set analysis (as in Etter’s formalism ) are critical for resolving structural ambiguities.

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves coupling a substituted benzimidazole precursor with piperidine derivatives. For example:

  • Step 1: Nitration or halogenation of benzimidazole at position 6 to introduce a reactive site.
  • Step 2: Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperidine group . Purification often uses column chromatography or recrystallization, with yields optimized by controlling reaction temperature and solvent polarity (e.g., THF or DMF) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR: 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., piperidine integration at δ ~1.5–2.5 ppm) .
  • IR: Detects NH stretching (~3400 cm1^{-1}) and aromatic C=N/C=C vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in cross-coupling reactions?

Yields depend on:

  • Catalyst Selection: Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 for Suzuki or Buchwald–Hartwig reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require degassing to prevent catalyst poisoning .
  • Temperature Control: Reactions at 80–100°C balance kinetics and side-product formation . Contradictory data on optimal conditions (e.g., solvent vs. catalyst) should be resolved via Design of Experiments (DoE) .

Q. What strategies address discrepancies in crystallographic data for piperidine-containing benzimidazoles?

Discrepancies arise from:

  • Conformational Flexibility: Piperidine ring puckering alters unit-cell parameters. Use restraints in refinement software (e.g., SHELXL ).
  • Hydrogen Bonding: Graph-set analysis (R22_2^2(8) motifs) identifies competing interactions that distort packing . Validation tools like PLATON check for missed symmetry or disorder.

Q. How does this compound interact with biological targets (e.g., GLP-1 receptors)?

Molecular docking studies suggest:

  • The benzimidazole core binds hydrophobic pockets via π-π stacking. The piperidine amine forms salt bridges with acidic residues (e.g., Asp198^{198} in GLP-1R) . Competitive binding assays (e.g., fluorescence polarization) quantify affinity, with IC50_{50} values correlated to substituent electronic effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction: Tools like SwissADME assess logP (~2.5–3.0), solubility (<10 µM), and CYP450 inhibition risks .
  • MD Simulations: Reveal stability in biological membranes and potential for blood-brain barrier penetration .

Methodological Considerations

Q. How to resolve conflicting biological activity data across studies?

  • Assay Standardization: Use positive controls (e.g., metformin for metabolic studies) and normalize to cell viability (MTT assay) .
  • Structural Analog Comparison: Test derivatives (e.g., pyrimidine or indazole replacements) to isolate pharmacophore contributions .

Q. What crystallographic software is recommended for analyzing hydrogen-bonding networks?

  • SHELX Suite: For refinement and disorder modeling .
  • Mercury (CCDC): Visualizes packing diagrams and quantifies intermolecular distances .

Q. Tables

Property Method Typical Result Reference
Melting PointDifferential Scanning Calorimetry210–215°C (decomposes)
LogP (Partition Coefficient)HPLC Retention Time2.8 ± 0.3
Hydrogen Bond Acceptor CountCambridge Structural Database3 (N atoms)

Q. Notes

  • Avoid abbreviations; use full chemical names (e.g., "piperidine" not "Pip").
  • For reproducibility, report crystal data (CCDC deposition numbers) and assay protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.